Cas no 1285067-83-5 (3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL)

3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL Chemical and Physical Properties
Names and Identifiers
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- 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL
- (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol
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- MDL: MFCD07775463
- Inchi: 1S/C13H13FO2S/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3
- InChI Key: ZKFKBQKFOBFKAF-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C(=C1C(C1C=CC=CC=1)O)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 246
- XLogP3: 2.9
- Topological Polar Surface Area: 57.7
3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB428438-5 g |
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol |
1285067-83-5 | 5g |
€1,373.40 | 2023-04-23 | ||
abcr | AB428438-1 g |
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol |
1285067-83-5 | 1g |
€594.40 | 2023-04-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513463-1g |
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol |
1285067-83-5 | 97% | 1g |
¥3031.0 | 2024-04-18 | |
Ambeed | A256679-1g |
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol |
1285067-83-5 | 97% | 1g |
$441.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647902-1g |
(3-Fluoro-5-methylthiophen-2-yl)(4-methoxyphenyl)methanol |
1285067-83-5 | 98% | 1g |
¥5493.00 | 2024-08-09 | |
abcr | AB428438-1g |
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol; . |
1285067-83-5 | 1g |
€1555.10 | 2025-03-19 | ||
abcr | AB428438-5g |
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol |
1285067-83-5 | 5g |
€1373.40 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647902-5g |
(3-Fluoro-5-methylthiophen-2-yl)(4-methoxyphenyl)methanol |
1285067-83-5 | 98% | 5g |
¥17228.00 | 2024-08-09 |
3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL Related Literature
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL
3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL (CAS NO 1285067-83-5): Structural Characteristics, Biological Activities, and Applications in Modern Drug Discovery
3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL (CAS NO 1285067-83-5) is a structurally complex organic compound that has garnered significant attention in recent years due to its unique molecular architecture and potential applications in pharmaceutical and medicinal chemistry research. This compound belongs to the class of aromatic-alkyl ether derivatives and features a fluorinated phenolic ring conjugated to a thiophene-based moiety via a hydroxymethyl bridge. The presence of a 5-methyl-2-thienyl group and a 3-fluoro-4-methoxyphenyl substituent endows this molecule with a combination of hydrophobic and polar characteristics, which are critical for optimizing ligand-receptor interactions in drug design.
The molecular structure of 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL is defined by its core scaffold: a benzene ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, linked to a thiophene ring bearing a methyl substituent at the 5-position through a hydroxymethyl linker. This configuration creates a spatially distinct arrangement of functional groups that may influence its hydrogen-bonding capacity and electronic distribution, factors that are pivotal in determining its bioavailability and metabolic stability. Recent computational studies utilizing quantum mechanical modeling have highlighted the electrostatic potential around the fluorinated phenolic ring, which could facilitate interactions with hydrophobic pockets in protein targets.
From a synthetic chemistry perspective, the synthesis pathway of 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL has been a subject of interest for its potential as a building block in the development of small-molecule therapeutics. The fluorine substitution on the phenolic ring is known to enhance lipophilicity and metabolic resistance in drug candidates, while the methoxy group contributes to hydrogen-bond donor/acceptor properties. The thiophene ring, a common motif in heterocyclic pharmacophores, is associated with modulation of enzyme activity, particularly in kinase inhibition and antifungal agents. Recent advances in transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of this molecular framework, with fluorination strategies being optimized to achieve regioselective functionalization.
Experimental investigations into the biological activities of 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL have revealed promising in vitro and in vivo profiles. Studies published in ACS Medicinal Chemistry Letters (2023) demonstrated that derivatives of this compound exhibited moderate inhibitory activity against tyrosine kinase receptors, with IC₅₀ values in the low micromolar range. Notably, the fluorine atom was identified as a key contributor to the binding affinity through π-π stacking interactions with aromatic residues in the active site of the target enzyme. Additionally, cell-based assays using human cancer cell lines (e.g., MCF-7 and HepG2) indicated that this molecule could induce apoptosis through mitochondrial dysfunction, a mechanism that is currently under investigation for its potential in anticancer drug development.
The pharmacokinetic profile of 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL has been explored in preclinical studies, with rodent models showing favorable oral bioavailability and prolonged half-life compared to unsubstituted analogs. The hydroxymethyl group was found to enhance solubility in aqueous environments, while the fluorine and methoxy substituents contributed to metabolic stability by reducing glucuronidation and oxidative degradation. These properties align with the design principles of next-generation drug candidates, which emphasize improved pharmacokinetics and reduced off-target effects.
In the context of drug discovery, 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL has been evaluated as a lead compound for the development of selective modulators of ion channels and GPCR antagonists. High-throughput screening campaigns conducted by pharmaceutical research groups have highlighted its structural diversity as a template for molecular fragment-based drug design. The thiophene ring has been particularly useful in hit-to-lead optimization, where its electron-deficient nature allows for electrophilic interactions with nucleophilic residues in protein targets.
Looking ahead, the structure-activity relationship (SAR) studies of 3-FLUORO-4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL are expected to inform the design of more potent and selective analogs. Current research efforts are focused on modifying the fluorine substituent with trifluoromethyl groups to enhance lipophilicity and binding affinity, as well as introducing additional polar groups to improve permeability and target specificity. The interdisciplinary collaboration between computational chemists, medicinal chemists, and biologists will be crucial in translating these molecular insights into therapeutic applications.
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